molecular formula C11H14N4O3S2 B11074327 3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 74186-45-1

3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11074327
CAS No.: 74186-45-1
M. Wt: 314.4 g/mol
InChI Key: VNDNVSWZQVWLNB-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the availability of starting materials, reaction efficiency, and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced under specific conditions, although this is less common due to the stability of the sulfonyl group.

    Substitution: The triazolopyridine core can undergo various substitution reactions, particularly at the nitrogen atoms, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted triazolopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine is investigated for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its structural properties contribute to the performance and stability of these materials.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfanyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both the methylsulfanyl and morpholin-4-ylsulfonyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other triazolopyridine derivatives.

Properties

CAS No.

74186-45-1

Molecular Formula

C11H14N4O3S2

Molecular Weight

314.4 g/mol

IUPAC Name

4-[(3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]morpholine

InChI

InChI=1S/C11H14N4O3S2/c1-19-11-13-12-10-9(3-2-4-15(10)11)20(16,17)14-5-7-18-8-6-14/h2-4H,5-8H2,1H3

InChI Key

VNDNVSWZQVWLNB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C2N1C=CC=C2S(=O)(=O)N3CCOCC3

Origin of Product

United States

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